1-(3-bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(3-Bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H8BrFO2. It is characterized by a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with bromine and fluorine atoms.
Preparation Methods
The synthesis of 1-(3-bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluorobenzene and cyclopropane derivatives.
Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazo compounds or Simmons-Smith reagents.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, such as the carbonation of organometallic intermediates.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow processes and advanced catalytic systems.
Chemical Reactions Analysis
1-(3-Bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The carboxylic acid group can be reduced to alcohols or oxidized to other functional groups under appropriate conditions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by various aryl or alkyl groups using palladium catalysts.
Common reagents used in these reactions include organometallic reagents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Mechanism of Action
The mechanism by which 1-(3-bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3-Bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid can be compared to other similar compounds, such as:
1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid: Similar in structure but with different substitution patterns on the phenyl ring.
1-(3-Chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid: Substitution of bromine with chlorine alters the compound’s reactivity and biological activity.
1-(3-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid: The presence of a methyl group instead of fluorine changes the compound’s properties.
Properties
CAS No. |
1314789-80-4 |
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Molecular Formula |
C10H8BrFO2 |
Molecular Weight |
259.07 g/mol |
IUPAC Name |
1-(3-bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8BrFO2/c11-7-5-6(1-2-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) |
InChI Key |
HRZSVSXYCYMFEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)F)Br)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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